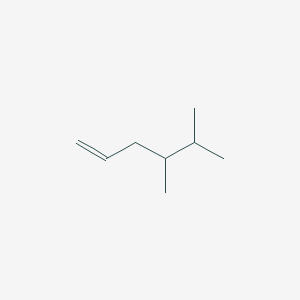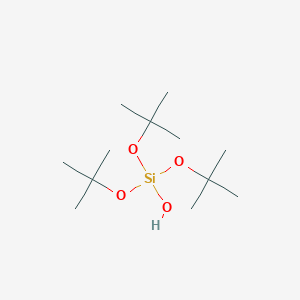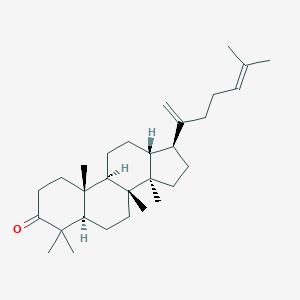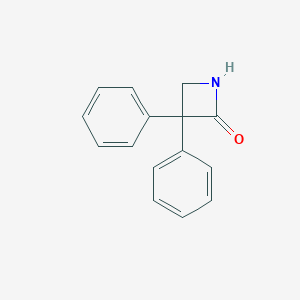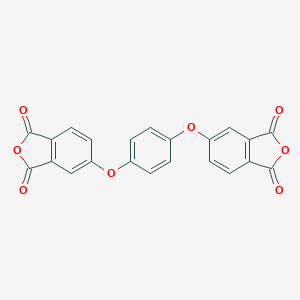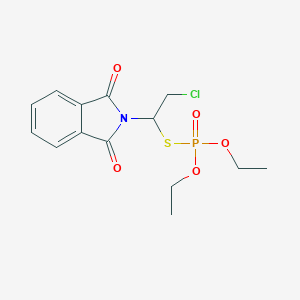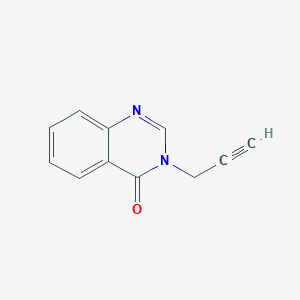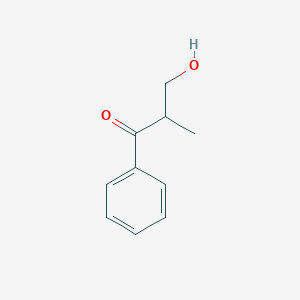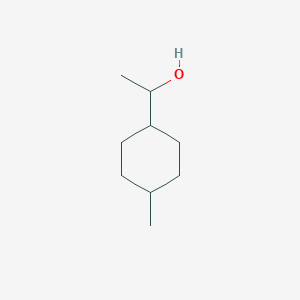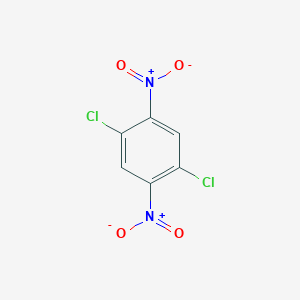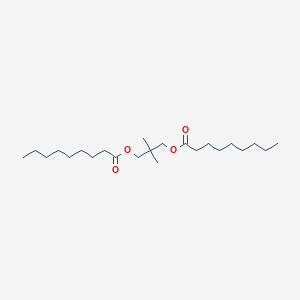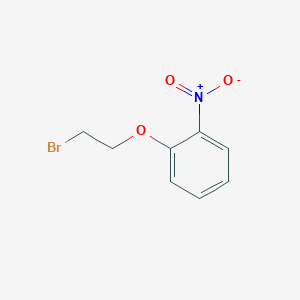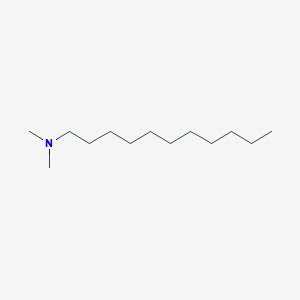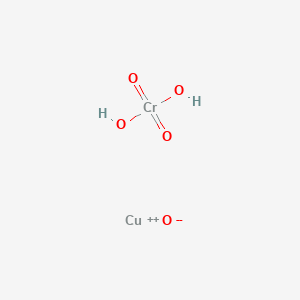
Copper chromate oxide (Cu2(CrO4)O)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper chromate oxide (Cu2(CrO4)O) is a chemical compound that has been widely used in various scientific research applications due to its unique properties. It is a greenish-yellow colored powder that is insoluble in water and has a melting point of 900°C. Copper chromate oxide has been extensively studied for its potential use as a catalyst, anti-corrosive agent, and in the field of nanotechnology.
Wirkmechanismus
The mechanism of action of copper chromate oxide is not well understood. However, it is believed that its unique properties, including its high surface area and redox properties, contribute to its catalytic activity. Copper chromate oxide has been shown to undergo redox reactions, where it can accept or donate electrons, making it an effective catalyst.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of copper chromate oxide. However, it has been shown to be toxic to humans and animals when ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory tract and can lead to serious health effects, including lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using copper chromate oxide in lab experiments include its unique properties, high catalytic activity, and potential use in the field of nanotechnology. However, its limitations include its toxicity and potential harm to human health, making it difficult to handle and dispose of safely.
Zukünftige Richtungen
There are several future directions for the use of copper chromate oxide in scientific research. These include its potential use as a catalyst in the production of renewable energy sources, such as hydrogen fuel cells. It can also be used in the synthesis of advanced materials, including nanocomposites and nanocatalysts. Further research is needed to fully understand the mechanism of action of copper chromate oxide and its potential applications in various fields.
Synthesemethoden
The synthesis of copper chromate oxide can be achieved through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel techniques. The most commonly used method involves the reaction between copper nitrate and sodium chromate in the presence of ammonia. The reaction is carried out at high temperatures, and the resulting product is washed and dried to obtain pure copper chromate oxide.
Wissenschaftliche Forschungsanwendungen
Copper chromate oxide has been widely used in scientific research due to its unique properties. It has been extensively studied as a catalyst in various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds. It has also been used as an anti-corrosive agent in the automotive and aerospace industries. Copper chromate oxide has shown potential in the field of nanotechnology, where it has been used to synthesize nanoparticles with unique properties.
Eigenschaften
CAS-Nummer |
18906-50-8 |
|---|---|
Produktname |
Copper chromate oxide (Cu2(CrO4)O) |
Molekularformel |
CrCuH2O5 |
Molekulargewicht |
197.56 g/mol |
IUPAC-Name |
copper;dihydroxy(dioxo)chromium;oxygen(2-) |
InChI |
InChI=1S/Cr.Cu.2H2O.3O/h;;2*1H2;;;/q2*+2;;;;;-2/p-2 |
InChI-Schlüssel |
CJRXMNAYUZIWEG-UHFFFAOYSA-L |
SMILES |
[O-2].O[Cr](=O)(=O)O.[Cu+2] |
Kanonische SMILES |
[O-2].O[Cr](=O)(=O)O.[Cu+2] |
Andere CAS-Nummern |
18906-50-8 |
Synonyme |
dicopper chromate oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



